molecular formula C6H9ClN2O2 B2928157 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride CAS No. 1909312-08-8

3-(1H-pyrazol-4-yl)propanoic acid hydrochloride

Cat. No.: B2928157
CAS No.: 1909312-08-8
M. Wt: 176.6
InChI Key: FAOYHNNJZQBMNO-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-4-yl)propanoic acid hydrochloride: is a chemical compound with the molecular formula C6H9ClN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride typically involves the reaction of pyrazole with a suitable propanoic acid derivative. One common method involves the use of 3-(1H-pyrazol-4-yl)propanoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols .

Scientific Research Applications

3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2C_6H_9ClN_2O_2. It is a pyrazole derivative, featuring a five-membered aromatic heterocycle that contains two nitrogen atoms. This compound is utilized as a building block in the synthesis of complex heterocyclic compounds and serves as a precursor in the preparation of various pyrazole derivatives, making it valuable in medicinal chemistry.

Scientific Research Applications

This compound has applications across chemistry, biology, medicine, and industry. Its ability to interact with biological targets makes it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.

Chemistry

In chemistry, this compound is a building block for synthesizing complex heterocyclic compounds. It is a precursor in creating various pyrazole derivatives, useful in medicinal chemistry.

Biology and Medicine

The compound is studied in biology and medicine for its potential to interact with biological targets. Research explores its potential as an anti-inflammatory, antimicrobial, and anticancer agent, examining its effects on biological pathways and potential therapeutic benefits.

Industry

In industry, this compound contributes to developing new materials and chemical processes. Its properties make it suitable for synthesizing specialty chemicals and advanced materials.

Biological Activities

This compound has diverse biological activities, and its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity and affecting biological pathways. It may inhibit enzymes involved in inflammatory processes, thus exerting anti-inflammatory effects.

Antimicrobial Activity

Pyrazole derivatives, including this compound, have antimicrobial properties, demonstrating activity against Gram-positive and Gram-negative bacteria. In vitro tests showed that compounds related to this structure exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis32 µg/mL
Enterococcus faecalis32 µg/mL

Antifungal Activity

The compound exhibits antifungal activity against strains such as Candida albicans, with MIC values reported between 16.69 to 78.23 µM.

Neuroprotective Effects

Compounds with structural motifs similar to this compound may have neuroprotective properties. Derivatives of pyrazole have been studied for their potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Anti-Tuberculosis Activity

Studies have explored the anti-tuberculosis potential of pyrazole derivatives, including those related to this compound. These compounds have shown bactericidal activity against Mycobacterium tuberculosis, particularly against multidrug-resistant strains.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy: Investigations into the antimicrobial efficacy of pyrazole derivatives have revealed that specific structural modifications significantly enhance their activity against resistant bacterial strains.
  • Neuroprotective Research: Research has highlighted the neuroprotective effects of similar compounds in cellular models of oxidative stress, suggesting potential applications in therapies for neurodegenerative diseases.
  • Anti-Tuberculosis Screening: Compounds derived from pyrazole were screened for anti-tuberculosis activity, with results showing inhibition of bacterial growth in vitro, indicating potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

3-(1H-pyrazol-4-yl)propanoic acid hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, which is known for its ability to interact with various biological targets. The chemical formula is C6H8ClN3O2C_6H_8ClN_3O_2, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological assays and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through interactions with specific molecular targets. The pyrazole ring can serve as a scaffold for binding to enzymes or receptors, potentially acting as either an inhibitor or an activator depending on the target .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. It has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests demonstrated that compounds related to this structure exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis32 µg/mL
Enterococcus faecalis32 µg/mL

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against various strains, including Candida albicans. The MIC values for antifungal activity were reported between 16.69 to 78.23 µM .

Neuroprotective Effects

Research indicates that compounds with similar structural motifs may exhibit neuroprotective properties. For example, derivatives of pyrazole have been studied for their potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Anti-Tuberculosis Activity

Recent studies have explored the anti-tuberculosis potential of pyrazole derivatives, including those related to this compound. These compounds have shown bactericidal activity against Mycobacterium tuberculosis, particularly against multidrug-resistant strains .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A detailed investigation into the antimicrobial efficacy of pyrazole derivatives revealed that specific modifications in the structure significantly enhanced their activity against resistant bacterial strains .
  • Neuroprotective Research : A study highlighted the neuroprotective effects of similar compounds in cellular models of oxidative stress, suggesting potential applications in neurodegenerative disease therapies.
  • Anti-Tuberculosis Screening : Compounds derived from pyrazole were screened for anti-tuberculosis activity, showing promising results in inhibiting bacterial growth in vitro and indicating potential for further development into therapeutic agents .

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-3-7-8-4-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOYHNNJZQBMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909312-08-8
Record name 3-(1H-pyrazol-4-yl)propanoic acid hydrochloride
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